molecular formula C21H42O3 B107853 Methyl 14-hydroxyicosanoate CAS No. 18490-19-2

Methyl 14-hydroxyicosanoate

Cat. No. B107853
CAS RN: 18490-19-2
M. Wt: 342.6 g/mol
InChI Key: WUKNAMAMWHPDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 14-hydroxyicosanoate (MHI) is a long-chain fatty acid derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. MHI is a natural compound found in marine organisms, such as sponges, and has been synthesized in the laboratory for further study. In

Mechanism Of Action

The mechanism of action of Methyl 14-hydroxyicosanoate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Methyl 14-hydroxyicosanoate has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are inflammatory mediators. Methyl 14-hydroxyicosanoate has also been found to activate the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor involved in the regulation of lipid metabolism and inflammation.

Biochemical And Physiological Effects

Methyl 14-hydroxyicosanoate has been found to have various biochemical and physiological effects. In vitro studies have shown that Methyl 14-hydroxyicosanoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Methyl 14-hydroxyicosanoate has also been found to activate PPAR, which regulates the expression of genes involved in lipid metabolism and inflammation. In vivo studies have shown that Methyl 14-hydroxyicosanoate can reduce inflammation and oxidative stress in the brain and improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 14-hydroxyicosanoate in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Methyl 14-hydroxyicosanoate is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using Methyl 14-hydroxyicosanoate is its low solubility in water, which can make it difficult to administer in vivo. Methyl 14-hydroxyicosanoate also has a relatively short half-life in the body, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of Methyl 14-hydroxyicosanoate. One direction is to further elucidate the mechanism of action of Methyl 14-hydroxyicosanoate, particularly its interactions with specific signaling pathways and enzymes. Another direction is to explore the potential applications of Methyl 14-hydroxyicosanoate in other research fields, such as metabolic disorders and infectious diseases. Additionally, the development of analogs of Methyl 14-hydroxyicosanoate with improved solubility and pharmacokinetics could enhance its effectiveness in vivo.
Conclusion
Methyl 14-hydroxyicosanoate is a promising compound for scientific research due to its natural origin, ease of synthesis, and potential applications in various research fields. Its mechanism of action involves the modulation of various signaling pathways, and it has been found to have various biochemical and physiological effects. While there are limitations to its use, such as low solubility and short half-life, the future directions for the study of Methyl 14-hydroxyicosanoate are numerous, and it is likely to remain an important compound for scientific research in the years to come.

Synthesis Methods

Methyl 14-hydroxyicosanoate can be synthesized through a multi-step process starting from commercially available precursors. The synthesis involves the protection of the hydroxyl group, the elongation of the carbon chain, and the deprotection of the hydroxyl group to obtain the final product. The yield of the synthesis process varies depending on the specific method used and the purity of the starting materials. However, the synthesis of Methyl 14-hydroxyicosanoate has been optimized over the years, and high yields of pure Methyl 14-hydroxyicosanoate can now be obtained.

Scientific Research Applications

Methyl 14-hydroxyicosanoate has shown promising results in various scientific research fields, such as cancer research, neuroscience, and immunology. In cancer research, Methyl 14-hydroxyicosanoate has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Methyl 14-hydroxyicosanoate has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In immunology, Methyl 14-hydroxyicosanoate has been found to modulate the immune response, promoting the production of anti-inflammatory cytokines and reducing the production of pro-inflammatory cytokines.

properties

CAS RN

18490-19-2

Product Name

Methyl 14-hydroxyicosanoate

Molecular Formula

C21H42O3

Molecular Weight

342.6 g/mol

IUPAC Name

methyl 14-hydroxyicosanoate

InChI

InChI=1S/C21H42O3/c1-3-4-5-14-17-20(22)18-15-12-10-8-6-7-9-11-13-16-19-21(23)24-2/h20,22H,3-19H2,1-2H3

InChI Key

WUKNAMAMWHPDDG-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCCCC(=O)OC)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCCCC(=O)OC)O

synonyms

14-Hydroxyicosanoic acid methyl ester

Origin of Product

United States

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